Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common synthetic route may involve:
Formation of the Thiophene Ring: Starting with a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.
Functionalization: Introduction of the cyclohexylcarbamoyl, methoxyphenylcarbonyl, and ethyl ester groups through various reactions such as acylation, esterification, and amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-hydroxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
- Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate
Uniqueness
Ethyl 5-(cyclohexylcarbamoyl)-2-{[(2-methoxyphenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that differentiate it from similar compounds, such as altered binding affinity to molecular targets or different pharmacokinetic profiles.
Properties
Molecular Formula |
C23H28N2O5S |
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Molecular Weight |
444.5 g/mol |
IUPAC Name |
ethyl 5-(cyclohexylcarbamoyl)-2-[(2-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C23H28N2O5S/c1-4-30-23(28)18-14(2)19(21(27)24-15-10-6-5-7-11-15)31-22(18)25-20(26)16-12-8-9-13-17(16)29-3/h8-9,12-13,15H,4-7,10-11H2,1-3H3,(H,24,27)(H,25,26) |
InChI Key |
QNGIUJBJJZIDJG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)NC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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